Glutathione (1S, 2R)-Isomer

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Glutathione is a tripeptide compound, also known as GSH, and is classified as a peptide or derivative . It is an antioxidant found in plants, animals, fungi, and some bacteria and archaea . Glutathione is capable of preventing damage to important cellular components caused by reactive oxygen species, free radicals, peroxides, lipid peroxides, and heavy metals .

Synthesis Analysis

Glutathione synthesis involves a two-step reaction system. In the first step, glutamate and cysteine are condensed to glutamyl-cysteine by endogenous yeast enzymes inside the yeast cell, while consuming ATP . In the second step, the yeast cell membrane is lysed by the permeabilizing agent CTAB (cetyltrimethylammonium bromide) to release the glutamyl-cysteine, upon which added glutathione synthetase converts the glutamyl-cysteine and added glycine into glutathione .Molecular Structure Analysis

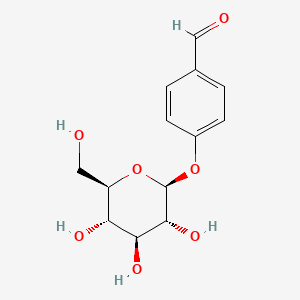

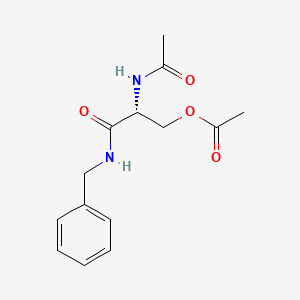

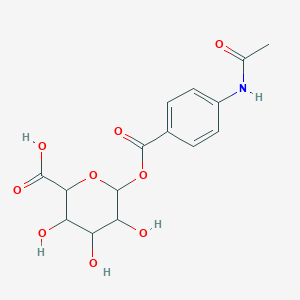

Glutathione is a tripeptide compound with the IUPAC Name (2S)-2-amino-5- [ [ (2R)-1- (carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid . It is commercially available and its 2D structure can be viewed in various databases .Chemical Reactions Analysis

Glutathione plays a major role in different physiological processes in the human body. The assay of glutathione is problematic because of the high polarity, the limited stability, and the aliphatic structure, which lacks the appropriate chromophore for UV detection . High-performance liquid chromatography was employed in both reverse phase and hydrophilic interaction modes .Physical And Chemical Properties Analysis

The assay of glutathione is problematic because of the high polarity, the limited stability, and the aliphatic structure, which lacks the appropriate chromophore for UV detection . High-performance liquid chromatography was employed in both reverse phase and hydrophilic interaction modes .科学的研究の応用

Mechanism of Action and Enzymatic Conjugation

- Chiral Inversion and Stereoselective Conjugation : Studies have highlighted the chiral inversion and stereoselective conjugation of certain isomers, including Glutathione (1S, 2R)-isomer, showing that isomers with the S configuration at the C2 carbon are more rapidly conjugated than those with the R configuration. This stereoselectivity is crucial for understanding the detoxification pathways involving glutathione (Polhuijs, Tergau, & Mulder, 1992).

- Glutathione Transferase Catalyzed Conjugation : The role of glutathione S-transferases (GSTs) in catalyzing the conjugation of glutathione with various substrates, including toxic compounds, has been extensively studied. GSTs exhibit marked variation in catalytic efficiencies across different substrates, which is significant for detoxification processes (Jernström, Funk, Steinbrecher, & Seidel, 1993).

Role in Redox and Detoxification

- Central Role in Cell Biology : Glutathione plays a pivotal role in cellular defense mechanisms against xenobiotics and naturally occurring compounds. Its status is a sensitive indicator of cell functionality and viability, particularly in the liver where its concentration is highest (Pastore, Federici, Bertini, & Piemonte, 2003).

- Antioxidant Defense : As the most abundant free radical scavenger synthesized endogenously in humans, glutathione plays a significant role in protecting against oxidative stress, which is implicated in the pathogenesis of numerous diseases (Allen & Bradley, 2011).

Implications for Health

- Protection against Disease : Adequate levels of glutathione are crucial for protection against a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Its modulation, either through dietary means or supplementation, is of therapeutic interest (Wu, Fang, Yang, Lupton, & Turner, 2004).

- Cellular Redox Homeostasis : Glutathione is central to maintaining cellular redox homeostasis. The tight regulation of its oxidized form (GSSG) in the cytosol, even under oxidative stress, underscores its importance in cellular defense mechanisms (Morgan, Ezeriņa, Amoako, Riemer, Seedorf, & Dick, 2013).

Novel Applications

- Selective Detection in Biological Samples : Recent advancements have led to the development of near-infrared fluorescent probes for the selective detection of glutathione in living cells and tissues, highlighting its abundance and crucial role within biological systems (Xie et al., 2016).

将来の方向性

Recent studies have indicated the role of GSTs in cellular nitric oxide (NO) metabolism . This has implications for other biological systems where this group is present . Further studies investigating GST biochemistry could enhance our understanding of NO metabolism and lead to the generation of novel and innovative vasodilators for clinical use .

特性

CAS番号 |

274260-05-8 |

|---|---|

製品名 |

Glutathione (1S, 2R)-Isomer |

分子式 |

C10H17N3O6S |

分子量 |

307.33 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。